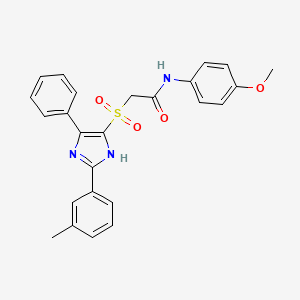

![molecular formula C14H14FNO B2580833 (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine CAS No. 849807-01-8](/img/structure/B2580833.png)

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine

Overview

Description

“[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine” is a chemical compound with the molecular formula C14H14FNO . It has a molecular weight of 231.27 . The IUPAC name for this compound is (4-((2-fluorobenzyl)oxy)phenyl)methanamine .

Molecular Structure Analysis

The InChI code for “[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine” is 1S/C14H14FNO.ClH/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;/h1-8H,9-10,16H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

“[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

Dopamine Transporter Affinity

A key application of derivatives of [4-[(2-Fluorophenyl)methoxy]phenyl]methanamine is in the study of dopamine transporter affinity. These derivatives have been synthesized and investigated for their binding affinity to the dopamine transporter (DAT). Some compounds in this category have shown high affinity and selectivity for DAT over the serotonin transporter (SERT), making them potential candidates for the development of therapeutic agents for cocaine abuse (Hsin et al., 2003).

Transport and Luminescence Properties

Research has also been conducted on the effects of polar side groups (such as methoxy, fluoro, and chloro substitution) on the transport and luminescence properties of compounds similar to [4-[(2-Fluorophenyl)methoxy]phenyl]methanamine. These studies are crucial in understanding the optoelectronic properties of these compounds, with potential applications in materials science (Tong et al., 2004).

Serotonin Receptor Biased Agonists

Another significant application is in the development of serotonin 5-HT1A receptor-biased agonists. Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a similar compound, have shown high receptor affinity and selectivity, indicating their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Optical Nonlinearity

There is also interest in the optical nonlinearity of derivatives containing 2-fluoro-4-methoxy phenyl groups. These studies have implications for the development of materials for optoelectronic applications (Chandrakantha et al., 2011).

Antimicrobial Activities

Moreover, derivatives have been synthesized and evaluated for their antimicrobial activities against pathogenic strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Thomas et al., 2010).

Aggregation-Induced Emission Enhancement

Studies on triphenylamine-based compounds, which share structural similarities, have shown aggregation-induced emission enhancement properties. These findings are valuable in the field of fluorescence imaging and optoelectronics (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name |

[4-[(2-fluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQRFOCJBJMREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2580754.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2580756.png)

![3,6-dichloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-2-carboxamide](/img/structure/B2580759.png)

![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)

![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)

![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)